Cas no 4295-05-0 (4-Chloro-2-methoxyquinoline)

4-Chloro-2-methoxyquinoline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-methoxyquinoline
- 2-Methoxy-4-chlor-chinolin
- 2-methoxy-4-chloroquinoline
- 4-Chlor-2-methoxychinolin
- 4-Chlor-2-methoxy-chinolin
- 4-chloro-2-methoxy-quinoline
- AK102765
- ANW-65416
- CTK8C0880
- KB-241324
- SureCN899079
- DTXSID00450046
- SCHEMBL12891997
- Quinoline, 4-chloro-2-methoxy-
- 4295-05-0
- BS-17255
- DB-357996
- SB67556
- CS-0150208
- NRHZVBQTBUCSQH-UHFFFAOYSA-N
- EN300-2139593
- SCHEMBL899079
- AKOS016005635
- F17332
- MFCD18254961
-
- MDL: MFCD18254961
- インチ: InChI=1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3
- InChIKey: NRHZVBQTBUCSQH-UHFFFAOYSA-N
- ほほえんだ: COC1=NC2=CC=CC=C2C(=C1)Cl
計算された属性
- せいみつぶんしりょう: 193.0294416g/mol
- どういたいしつりょう: 193.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.267±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 70-72 ºC
- ふってん: 276.7±20.0 ºC (760 Torr),
- フラッシュポイント: 121.1±21.8 ºC,
- ようかいど: ほとんど溶けない(0.031 g/l)(25ºC)、
4-Chloro-2-methoxyquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189001304-1g |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95% | 1g |
$1685.00 | 2023-09-01 | |
abcr | AB482453-1 g |
4-Chloro-2-methoxyquinoline; . |
4295-05-0 | 1g |
€387.70 | 2022-07-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-200mg |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95+% | 200mg |
453.0CNY | 2021-07-10 | |
Chemenu | CM122957-1g |
4-chloro-2-methoxyquinoline |
4295-05-0 | 95% | 1g |
$356 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-1g |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95+% | 1g |
1584.0CNY | 2021-07-10 | |
Fluorochem | 229274-250mg |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95% | 250mg |
£195.00 | 2022-02-28 | |
Enamine | EN300-2139593-0.5g |
4-chloro-2-methoxyquinoline |
4295-05-0 | 95% | 0.5g |
$141.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-100mg |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95+% | 100mg |
311CNY | 2021-05-07 | |
Fluorochem | 229274-1g |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95% | 1g |
£305.00 | 2022-02-28 | |
Enamine | EN300-2139593-1g |
4-chloro-2-methoxyquinoline |
4295-05-0 | 95% | 1g |
$181.0 | 2023-09-16 |
4-Chloro-2-methoxyquinoline 関連文献
-
Keith Jones,Xavier Roset,Sharon Rossiter,Philip Whitfield Org. Biomol. Chem. 2003 1 4380
-
G. B. Bressan,I. Giardi,G. Illuminati,P. Linda,G. Sleiter J. Chem. Soc. B 1971 225
4-Chloro-2-methoxyquinolineに関する追加情報
Professional Introduction to 4-Chloro-2-methoxyquinoline (CAS No. 4295-05-0)
4-Chloro-2-methoxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 4295-05-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug discovery. The structural features of 4-Chloro-2-methoxyquinoline, including the presence of a chloro substituent at the 4-position and a methoxy group at the 2-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthesizing novel bioactive molecules.
The quinoline scaffold has a rich history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, derivatives of quinoline have been instrumental in the treatment of malaria, tuberculosis, and other infectious diseases. The introduction of electron-withdrawing and electron-donating groups at specific positions on the quinoline ring can modulate its pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and reduced toxicity. In the case of 4-Chloro-2-methoxyquinoline, the chloro group at the 4-position increases the electrophilicity of the ring, facilitating nucleophilic substitution reactions, while the methoxy group at the 2-position provides stability and influences electronic distribution across the molecule.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-Chloro-2-methoxyquinoline with various biological targets with high accuracy. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer metabolism, such as tyrosine kinases and proteases. For instance, computational studies have demonstrated that 4-Chloro-2-methoxyquinoline can bind to the active site of BCR-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML), with high affinity. This finding aligns with emerging research indicating that quinoline derivatives exhibit promising antineoplastic properties by disrupting key signaling pathways in cancer cells.
In vitro experiments have further validated these computational predictions. Researchers have synthesized various analogs of 4-Chloro-2-methoxyquinoline and evaluated their inhibitory effects on cancer cell lines. One notable study reported that certain derivatives exhibit potent cytotoxicity against acute myeloid leukemia (AML) cells by inducing apoptosis through activation of caspase-dependent pathways. The chloro and methoxy substituents play critical roles in this process, modulating both lipophilicity and binding affinity to target proteins. Additionally, these derivatives show minimal toxicity toward normal hematopoietic cells, suggesting their potential as selective anticancer agents.
The structural versatility of 4-Chloro-2-methoxyquinoline also makes it an attractive intermediate for developing antimicrobial agents. Quinoline derivatives have long been recognized for their activity against Gram-negative bacteria, particularly those responsible for urinary tract infections and respiratory tract infections. The chloro group enhances interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. Recent research has identified that modifications to the 3-position of the quinoline ring can further enhance antimicrobial activity without compromising solubility or bioavailability.
Another area where 4-Chloro-2-methoxyquinoline shows promise is in the treatment of neurodegenerative diseases. Studies have suggested that quinoline derivatives can cross the blood-brain barrier due to their favorable lipophilic properties. In preclinical models of Alzheimer's disease, certain analogs have demonstrated ability to inhibit beta-secretase activity, a key enzyme involved in amyloid-beta peptide production. The methoxy group at the 2-position appears to stabilize intermediate conformations necessary for effective substrate binding. While further research is needed to fully elucidate their mechanisms of action, these findings open new avenues for developing therapeutics targeting neurodegenerative disorders.
The synthesis of 4-Chloro-2-methoxyquinoline typically involves multi-step organic transformations starting from readily available precursors such as 2-aminoquinoline or 3-hydroxyquinoline. Common synthetic routes include chlorination followed by methylation or vice versa, depending on reaction conditions and desired regioselectivity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to introduce functional groups with high precision. These synthetic methodologies ensure high yields and purity, which are critical for subsequent biological evaluation.
The pharmacokinetic profile of 4-Chloro-2-methoxyquinoline is another important consideration in drug development. In animal models, this compound exhibits moderate oral bioavailability and prolonged circulation time due to its lipophilic nature. Metabolic studies indicate that it undergoes biotransformation primarily via cytochrome P450 enzymes in liver microsomes, leading to oxidative degradation products excreted via bile and urine. Understanding these metabolic pathways is essential for predicting drug-drug interactions and optimizing dosing regimens.
Future directions in research on 4-Chloro-2-methoxyquinoline include exploring its potential as a prodrug or combination therapy agent. Prodrug formulations could enhance bioavailability or target delivery to specific tissues while minimizing systemic exposure. Combination therapy with existing chemotherapeutic agents may also synergize their effects by targeting multiple pathways simultaneously. Additionally, green chemistry approaches are being increasingly adopted to develop more sustainable synthetic routes that minimize waste generation without compromising yield or quality.
In conclusion,4-Chloro-2-methoxyquinoline (CAS No., 4295-05-0) represents a structurally intriguing molecule with diverse applications in pharmaceutical research. Its unique combination of chemical properties makes it a versatile scaffold for developing novel therapeutics targeting cancer, infectious diseases, and neurodegenerative disorders. Continued investigation into its biological activities will likely uncover additional therapeutic potentials beyond those currently recognized.
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